瑞格列汀
描述
瑞格列汀是一种二肽基肽酶-4 (DPP-4) 抑制剂,已被研究用于治疗 2 型糖尿病 . 它通过抑制酶 DPP-4 起作用,DPP-4 负责降解胰高血糖素样肽-1 (GLP-1) 和葡萄糖依赖性胰岛素促分泌肽 (GIP) 等肠促胰岛素激素。 通过抑制 DPP-4,瑞格列汀会提高这些激素的水平,从而改善血糖控制 .
科学研究应用
瑞格列汀具有多种科学研究应用,包括:
作用机制
生化分析
Biochemical Properties
Retagliptin plays a significant role in biochemical reactions by inhibiting DPP-4, an enzyme that hydrolyzes the incretin hormone . This inhibition leads to an increase in the plasma concentration of active glucagon-like peptide-1 (GLP-1) and glucose-dependent insulin-like polypeptide (GIP) . These interactions contribute to the regulation of blood glucose levels .
Cellular Effects
Retagliptin has been found to have effects on various types of cells and cellular processes . It influences cell function by increasing the release of insulin in a glucose-dependent manner and decreasing glucagon, thereby reducing blood glucose . In melanocytes, retagliptin has been shown to induce melanophagy, a process that leads to the clearance of melanosome, a membrane-bound organelle central to the storage and transport of melanin .
Molecular Mechanism
The molecular mechanism of Retagliptin involves its binding to DPP-4, inhibiting the enzyme’s ability to hydrolyze the incretin hormone . This results in an increased plasma concentration of active GLP-1 and GIP, which in turn increases the release of insulin in a glucose-dependent manner and decreases glucagon .
Temporal Effects in Laboratory Settings
It is known that Retagliptin has a stable therapeutic effect, providing stable blood sugar management for diabetic patients .
Metabolic Pathways
Retagliptin is involved in the incretin hormone metabolic pathway . By inhibiting DPP-4, Retagliptin prevents the hydrolysis of the incretin hormone, leading to an increase in the plasma concentration of active GLP-1 and GIP .
准备方法
合成路线和反应条件
瑞格列汀的合成涉及多个步骤,从市售原料开始。 关键步骤包括形成咪唑并吡嗪核心、引入三氟甲基以及氨基酸衍生物的偶联 . 反应条件通常涉及使用强碱,例如氢化钠,以及各种溶剂,包括二甲基甲酰胺和四氢呋喃 .
工业生产方法
瑞格列汀的工业生产遵循类似的合成路线,但规模更大。 该工艺针对更高的产率和纯度进行了优化,通常涉及使用自动化反应器和连续流系统 . 最终产物使用重结晶和色谱等技术进行纯化 .
化学反应分析
反应类型
瑞格列汀会发生几种类型的化学反应,包括:
还原: 还原反应可用于修饰瑞格列汀上的官能团.
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾.
还原: 通常使用硼氢化钠和氢化铝锂等还原剂.
形成的主要产物
相似化合物的比较
瑞格列汀属于一类称为 DPP-4 抑制剂的化合物。其他类似的化合物包括:
西格列汀: 另一种具有类似作用机制的 DPP-4 抑制剂.
维格列汀: 一种也靶向肠促胰岛素激素的 DPP-4 抑制剂.
阿格列汀: 一种基于嘧啶二酮的 DPP-4 抑制剂.
沙格列汀: 一种抑制 DPP-4 的氰基吡咯烷化物.
利格列汀: 一种基于黄嘌呤的 DPP-4 抑制剂.
瑞格列汀在其特定的化学结构中是独特的,其中包括一个三氟甲基和一个咪唑并吡嗪核心 . 这种结构有助于其作为 DPP-4 抑制剂的效力和选择性 .
属性
IUPAC Name |
methyl 7-[(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-(trifluoromethyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F6N4O3/c1-32-17(31)16-14-8-28(2-3-29(14)18(27-16)19(23,24)25)15(30)6-10(26)4-9-5-12(21)13(22)7-11(9)20/h5,7,10H,2-4,6,8,26H2,1H3/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIIAMRXFUJLYEF-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CN(CCN2C(=N1)C(F)(F)F)C(=O)CC(CC3=CC(=C(C=C3F)F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C2CN(CCN2C(=N1)C(F)(F)F)C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F6N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1174122-54-3 | |
Record name | Retagliptin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1174122543 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Retagliptin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14898 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | RETAGLIPTIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/328C4R3P9L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。